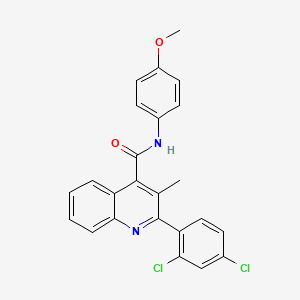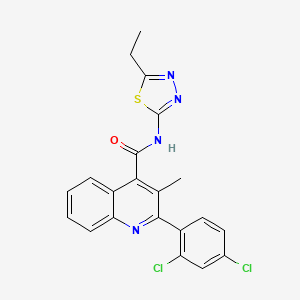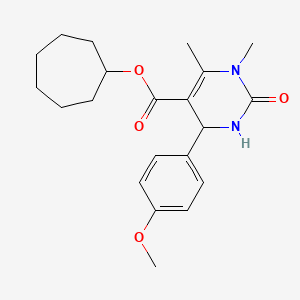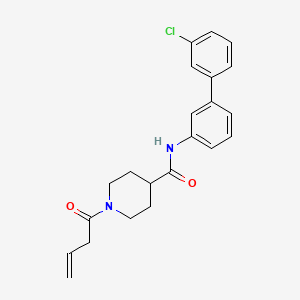![molecular formula C17H27NO2 B5143691 N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5143691.png)
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down the endocannabinoid anandamide, which plays a role in pain modulation, appetite regulation, and mood. URB597 has been studied for its potential therapeutic applications in pain management, anxiety, and depression.
Mécanisme D'action
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine selectively inhibits FAAH, the enzyme responsible for breaking down anandamide. By inhibiting FAAH, N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine increases levels of anandamide, which can activate cannabinoid receptors and produce analgesic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine has been shown to increase levels of anandamide in the brain and peripheral tissues, leading to activation of cannabinoid receptors. This activation can produce analgesic effects, reduce anxiety and depression-like behaviors, and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine has several advantages for laboratory experiments, including its high yield and purity, selectivity for FAAH, and potential therapeutic applications. However, limitations include its short half-life and potential for off-target effects, which may require careful dosing and monitoring in experiments.
Orientations Futures
Future research on N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine could explore its potential therapeutic applications in humans, particularly in pain management, anxiety, and depression. Additionally, further investigation into the mechanism of action of N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine and its effects on other neurotransmitter systems could provide insights into its broader physiological effects. Finally, the development of more selective and potent FAAH inhibitors could improve the efficacy and safety of N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine and related compounds.
Méthodes De Synthèse
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with isobutyraldehyde, followed by a Grignard reaction with ethylmagnesium bromide and a final reductive amination with methyl vinyl ketone. The synthesis of N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine has been optimized for high yield and purity, making it a viable option for laboratory research.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine has been extensively studied for its potential therapeutic applications in pain management, anxiety, and depression. Preclinical studies have shown that N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine increases levels of anandamide, leading to analgesic effects in animal models of acute and chronic pain. N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine has also been shown to have anxiolytic and antidepressant effects in animal models, potentially through modulation of the endocannabinoid system.
Propriétés
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-N-ethyl-2-methylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-7-18(12-13(2)3)14(4)10-15-8-9-16(19-5)17(11-15)20-6/h8-9,11,14H,2,7,10,12H2,1,3-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDYODVQQOMZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=C)C)C(C)CC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-N-ethyl-2-methylprop-2-en-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5143641.png)
![1-(2-chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5143657.png)


![2-[(6-bromo-4-quinazolinyl)amino]-4-methylphenol hydrochloride](/img/structure/B5143680.png)
![4-methyl-6-(1-piperidinyl)-2-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5143685.png)
![4-[(4-ethylphenyl)sulfonyl]-N-(2-methylbenzyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5143699.png)
![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)
![N-{4-[({4-[6-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5143709.png)

![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143723.png)